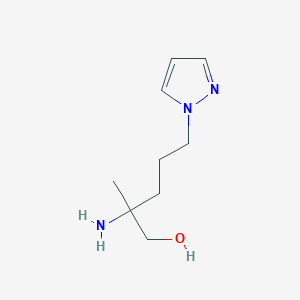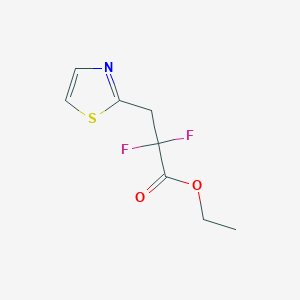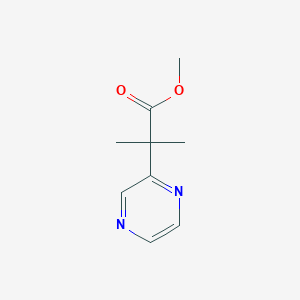![molecular formula C23H26N2O5 B13539360 (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)
(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid is a derivative of alanine, a non-essential amino acid. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly employed in solid-phase peptide synthesis (SPPS).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of alanine is protected using the Fmoc group. This is achieved by reacting alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected alanine is then coupled with another amino acid or peptide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the Fmoc group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives where the Fmoc group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid is widely used in peptide synthesis. Its Fmoc group serves as a protective group, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development. These peptides can act as therapeutic agents or as diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and food additives.
Wirkmechanismus
The mechanism of action of (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Serine: Similar to , but with a serine backbone.
Fmoc-L-Alanine: Another alanine derivative with the Fmoc protective group.
Fmoc-L-Valine: A valine derivative with the Fmoc group.
Uniqueness
The uniqueness of (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of peptide synthesis applications. Its Fmoc group offers a stable and removable protective group, essential for efficient peptide synthesis.
Eigenschaften
Molekularformel |
C23H26N2O5 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20?/m0/s1 |
InChI-Schlüssel |
KQZMZNLKVKGMJS-PVCZSOGJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)



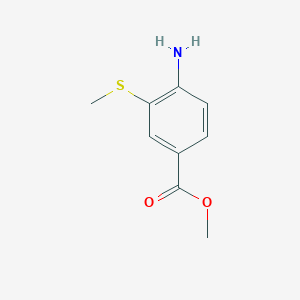

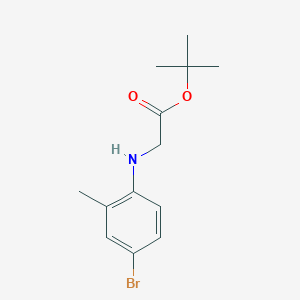
![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13539322.png)
![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)
![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
